molecular formula C28H30N2O6 B303651 Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303651
M. Wt: 490.5 g/mol
InChI Key: SHUOOULDQALPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQD, is a synthetic compound that has been widely used in scientific research. DMQD belongs to the class of quinolines, which are known for their diverse biological activities.

Mechanism of Action

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate exerts its biological effects by inhibiting the activity of calcium-dependent enzymes, such as calmodulin-dependent protein kinase II (CaMKII) and phosphodiesterases (PDEs). Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to protect cells from oxidative stress by increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is also cell-permeable, which allows it to easily enter cells and exert its biological effects. However, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has some limitations for lab experiments. It has a short half-life, which means that it needs to be constantly replenished in cell culture experiments. Moreover, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has some toxicity at high concentrations, which limits its use in vivo experiments.

Future Directions

There are several future directions for the use of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in scientific research. One potential direction is the development of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate derivatives with improved pharmacokinetic properties. Another direction is the use of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in combination with other drugs for the treatment of cancer and other diseases. Moreover, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be used to study the role of calcium signaling in different biological processes, which can lead to the identification of new drug targets for the treatment of various diseases.

Synthesis Methods

The synthesis of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a multistep process that involves the reaction of different chemicals. The first step is the reaction of 4-methoxyphenylacetic acid with ethyl oxalyl chloride, which produces ethyl 4-methoxyphenylacetyl oxalate. This intermediate is then reacted with 2-picoline and sodium hydride to produce Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. The overall yield of Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is around 50%.

Scientific Research Applications

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been widely used in scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been used as a tool for studying the role of calcium signaling in different biological processes. Moreover, Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been used to study the effects of oxidative stress on cells and tissues.

properties

Product Name

Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C28H30N2O6/c1-5-35-27(32)22-16(3)30-21-15-19(17-10-12-18(34-4)13-11-17)23(28(33)36-6-2)26(31)25(21)24(22)20-9-7-8-14-29-20/h7-14,19,23-24,30H,5-6,15H2,1-4H3

InChI Key

SHUOOULDQALPKB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=N3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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